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Abstract
TS-011, identified by the CAS Number 339071-18-0, is a potent and selective small molecule

inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Its primary mechanism of

action involves the targeted inhibition of cytochrome P450 (CYP) enzymes belonging to the

CYP4A and CYP4F subfamilies, which are responsible for the ω-hydroxylation of arachidonic

acid to produce 20-HETE. This lipid mediator is implicated in the pathophysiology of various

cardiovascular and cerebrovascular diseases, including stroke and hypertension. This technical

guide provides an in-depth analysis of TS-011, its homology to other known 20-HETE

synthesis inhibitors, detailed experimental protocols for its characterization, and a visual

representation of its mechanism and related signaling pathways.

Introduction to TS-011
TS-011, chemically known as N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide,

has emerged as a significant pharmacological tool for investigating the roles of 20-HETE in

physiological and pathological processes.[1] Its high potency and selectivity for the terminal

hydroxylases of arachidonic acid make it a valuable candidate for therapeutic development,

particularly in the context of ischemic and hemorrhagic stroke.
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Chemical and Pharmacological Properties of TS-011
Property Value Reference

Chemical Name

N-(3-chloro-4-morpholin-4-yl)

phenyl-N'-hydroxyimido

formamide

[Miyata et al., 2005]

CAS Number 339071-18-0

Molecular Formula C11H14ClN3O2

Molecular Weight 255.7 g/mol

Primary Target 20-HETE Synthesis [Miyata et al., 2005]

Mechanism
Inhibition of CYP4A and

CYP4F enzymes
[Miyata et al., 2005]

In Vitro Inhibitory Activity of TS-011
The inhibitory potency of TS-011 against various human and rat CYP450 isoforms responsible

for 20-HETE synthesis has been quantified. The following table summarizes the half-maximal

inhibitory concentrations (IC50).

Enzyme Source/CYP
Isoform

IC50 (nM) Reference

Human Renal Microsomes 8.42 [Miyata et al., 2005]

Rat Renal Microsomes 9.19 [Miyata et al., 2005]

Human CYP4F2 30.4 [Miyata et al., 2005]

Human CYP4F3A 42.6 [Miyata et al., 2005]

Human CYP4F3B 43.0 [Miyata et al., 2005]

Human CYP4A11 188 [Miyata et al., 2005]

TS-011 demonstrates high selectivity, with IC50 values greater than 60 µM for other CYP

isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
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Homology to Known Compounds
TS-011 is functionally homologous to other known inhibitors of 20-HETE synthesis. These

compounds, while structurally diverse, share the common mechanism of targeting CYP4A

and/or CYP4F enzymes.

Structurally and Functionally Homologous Compounds
Compound Name Chemical Structure Key Features Reference

HET0016

N-hydroxy-N'-(4-butyl-

2-

methylphenyl)formami

dine

Potent and selective

inhibitor of 20-HETE

synthesis.

[Miyata et al., 2005]

DDMS
Dibromo-dodecenyl-

methylsulfimide

A mechanistically

different inhibitor of

20-HETE synthesis.

Sesamin (not shown)

A natural lignan from

sesame seeds that

selectively inhibits

CYP4F2.

[Wu et al., 2009]

Experimental Protocols
In Vitro 20-HETE Synthesis Inhibition Assay
This protocol outlines the methodology to determine the inhibitory effect of compounds on 20-

HETE synthesis in microsomal preparations.

Materials:

Human or rat renal/liver microsomes

Arachidonic acid (substrate)

NADPH (cofactor)

Test compound (e.g., TS-011) dissolved in a suitable vehicle (e.g., DMSO)
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Potassium phosphate buffer (pH 7.4)

2 N HCl (to terminate the reaction)

Internal standard (e.g., a deuterated 20-HETE analog)

Organic solvents for extraction (e.g., ethyl acetate)

LC-MS/MS system for analysis

Procedure:

Pre-incubate microsomal protein (0.1-0.5 mg) with various concentrations of the test

compound or vehicle in potassium phosphate buffer at 37°C for 5 minutes.

Add arachidonic acid to the mixture.

Initiate the reaction by adding NADPH.

Incubate the reaction mixture for a defined period (e.g., 8-40 minutes) at 37°C.

Terminate the reaction by adding 2 N HCl.

Add an internal standard.

Extract the metabolites using an organic solvent.

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Analyze the formation of 20-HETE using a validated LC-MS/MS method.

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50

value.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Rat
Model
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This protocol describes a common method for inducing focal cerebral ischemia to evaluate the

neuroprotective effects of compounds like TS-011.[2][3][4][5]

Materials:

Male Sprague-Dawley or Wistar rats

Anesthetic (e.g., isoflurane, chloral hydrate)

Surgical instruments

Nylon monofilament suture (e.g., 4-0) with a blunted tip

Laser Doppler flowmeter

Heating pad to maintain body temperature

Test compound (e.g., TS-011) for administration

Procedure:

Anesthetize the rat and maintain its body temperature at 37°C.

Make a midline neck incision to expose the common carotid artery (CCA), external carotid

artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA.

Temporarily clamp the CCA and ICA.

Make a small incision in the ECA stump.

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of

the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in

cerebral blood flow as measured by a laser Doppler flowmeter.

After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow

for reperfusion.
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Administer the test compound or vehicle at the desired time points (e.g., before, during, or

after occlusion).

Monitor the animal for neurological deficits at various time points post-surgery.

At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and perfuse the

brain.

Section the brain and stain with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride -

TTC) to measure the infarct volume.

In Vivo Subarachnoid Hemorrhage (SAH) Rat Model
This protocol details the endovascular perforation method to induce SAH for studying the

efficacy of therapeutic agents.[6][7][8][9][10]

Materials:

Male Sprague-Dawley or Wistar rats

Anesthetic

Surgical instruments

Sharpened nylon monofilament suture

Ventilator

Physiological monitoring equipment (for blood pressure, heart rate, etc.)

Procedure:

Anesthetize and intubate the rat, and maintain physiological parameters within the normal

range.

Expose the carotid artery bifurcation as described in the MCAO model.

Introduce a sharpened nylon monofilament into the ICA via the ECA.
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Advance the filament until resistance is felt at the level of the anterior cerebral artery/internal

carotid artery bifurcation.

Perforate the vessel by gently advancing the filament further. Successful perforation is

indicated by a sudden drop in blood pressure and an increase in intracranial pressure.

Withdraw the filament and close the incisions.

Administer the test compound or vehicle as per the study design.

Monitor the animals for neurological deficits and mortality.

At the conclusion of the study, assess outcomes such as brain water content, neuronal

apoptosis, and behavioral recovery.
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Caption: 20-HETE Signaling Pathway and Points of Inhibition.
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Experimental Workflows
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Caption: In Vitro 20-HETE Synthesis Inhibition Assay Workflow.
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Caption: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model Workflow.

Conclusion
TS-011 is a well-characterized, potent, and selective inhibitor of 20-HETE synthesis,

demonstrating significant therapeutic potential in preclinical models of cerebrovascular disease.

Its clear mechanism of action and functional homology with other 20-HETE synthesis inhibitors

provide a solid foundation for further drug development and research into the

pathophysiological roles of 20-HETE. The experimental protocols and pathway diagrams

presented in this guide offer a comprehensive resource for researchers in the field.
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To cite this document: BenchChem. [Homology of TS-011 to Known Compounds: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241391#homology-of-ts-011-to-known-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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